molecular formula C12H18N2O3 B1622759 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine CAS No. 885957-46-0

2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine

Cat. No.: B1622759
CAS No.: 885957-46-0
M. Wt: 238.28 g/mol
InChI Key: WVNDURNMSJZWHD-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine: is an organic compound characterized by the presence of a phenyl ring substituted with two ethoxy groups and an acetamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine typically involves the reaction of 3,4-diethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired acetamidine derivative. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamidine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction is crucial for its biological effects, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Uniqueness: 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine is unique due to the presence of both ethoxy groups and the acetamidine moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

2-(3,4-diethoxyphenyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-3-16-10-6-5-9(8-12(13)14-15)7-11(10)17-4-2/h5-7,15H,3-4,8H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNDURNMSJZWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=NO)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401009
Record name 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885957-46-0
Record name 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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